molecular formula C10H11N3 B13685547 2-Methyl-4-(5-methyl-2-imidazolyl)pyridine

2-Methyl-4-(5-methyl-2-imidazolyl)pyridine

Cat. No.: B13685547
M. Wt: 173.21 g/mol
InChI Key: HUVXEBHKUAWSPB-UHFFFAOYSA-N
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Description

2-Methyl-4-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(5-methyl-2-imidazolyl)pyridine typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(5-methyl-2-imidazolyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and other electrophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can yield a variety of halogenated derivatives .

Scientific Research Applications

2-Methyl-4-(5-methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-(5-methyl-2-imidazolyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual functionality as both a pyridine and imidazole derivative makes it a versatile compound in various applications .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-methyl-4-(5-methyl-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C10H11N3/c1-7-5-9(3-4-11-7)10-12-6-8(2)13-10/h3-6H,1-2H3,(H,12,13)

InChI Key

HUVXEBHKUAWSPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=NC=C(N2)C

Origin of Product

United States

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